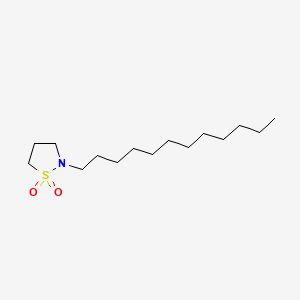

Isothiazolidine, 2-dodecyl-, 1,1-dioxide

Description

Contextualization within Sulfonylated Heterocyclic Chemistry

Isothiazolidine (B1259544), 2-dodecyl-, 1,1-dioxide is a member of the broader family of sulfonylated heterocyclic compounds. Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring, while sulfenylation involves the incorporation of a sulfonyl group (R-S(=O)₂-R'). The heterocyclic sulfone moiety is a crucial building block in medicinal chemistry, appearing in a wide range of medicinally active compounds, including enzyme inhibitors and antimicrobial agents. acs.org

The core of the molecule, isothiazolidine 1,1-dioxide, is classified as a γ-sultam, which is a cyclic sulfonamide. The presence of the sulfonyl group significantly influences the chemical properties of the molecule. The development of efficient, transition-metal-free synthetic routes for creating sulfonylated five-membered heterocycles has been an area of active research. acs.orgnih.gov Such synthetic methods are in high demand as heterocyclic sulfones and sulfonamides are important structural motifs in drug development. chemrxiv.org

Significance of Long-Chain N-Substituted Isothiazolidine 1,1-Dioxides

The significance of Isothiazolidine, 2-dodecyl-, 1,1-dioxide lies in the combination of its heterocyclic core and the long-chain N-substituent.

The Isothiazolidine 1,1-Dioxide Core: The γ-sultam core is considered a "privileged scaffold" in medicinal chemistry. Its rigid cyclic structure provides a defined three-dimensional shape that can be tailored for specific biological targets. Derivatives of this core have been investigated for a wide array of biological activities. For example, the related isothiazolidin-3-one 1,1 dioxide scaffold has been used to generate potent and selective inhibitors of serine proteases like human leukocyte elastase. nih.gov The core can also serve as a bioisostere—a substituent with similar physical or chemical properties—for other chemical groups in drug design. researchgate.net

The N-dodecyl Substituent: The attachment of a long-chain alkyl group, such as dodecyl, dramatically alters the physicochemical properties of the parent heterocycle. This long hydrocarbon chain imparts significant lipophilicity (fat-solubility) to the molecule. In medicinal chemistry, modifying lipophilicity is a common strategy to influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The long chain can facilitate interaction with non-polar environments, such as cell membranes or the hydrophobic pockets of proteins. Such substitutions are also seen in surfactants and emulsifying agents used in various formulations. google.com

Overview of Academic Research Areas for this compound

While specific research focused exclusively on this compound is limited, the broader class of N-substituted isothiazolidine 1,1-dioxides is a subject of academic interest, primarily in the field of synthetic and medicinal chemistry.

Research efforts in this area often focus on the development of novel synthetic methodologies to create diverse libraries of these compounds. nih.gov One advanced approach involves one-pot, multi-component reactions to efficiently generate a wide range of triazole-containing isothiazolidine 1,1-dioxide derivatives for screening purposes. nih.gov

A significant area of investigation is the potential of these compounds as bioactive agents. The isothiazolidine 1,1-dioxide scaffold is explored for its utility in developing enzyme inhibitors. nih.gov For instance, N-substituted thiazolidinediones, a related class of heterocycles, have been investigated as inhibitors of histone deacetylase 8 (HDAC8), an important target in cancer therapy. nih.gov Given these precedents, potential research on this compound could explore its activity against various enzymatic targets, where the long alkyl chain might confer specific interactions with hydrophobic subsites of an enzyme's active site.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73825-53-3 |

|---|---|

Molecular Formula |

C15H31NO2S |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

2-dodecyl-1,2-thiazolidine 1,1-dioxide |

InChI |

InChI=1S/C15H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-19(16,17)18/h2-15H2,1H3 |

InChI Key |

AVZYWXGGHXVRJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1CCCS1(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies for Isothiazolidine, 2 Dodecyl , 1,1 Dioxide

Historical Development of Synthetic Routes

The foundational chemistry for synthesizing sultams, which are cyclic analogs of sulfonamides, has been established over many decades. Historically, the preparation of N-alkylated sultams like Isothiazolidine (B1259544), 2-dodecyl-, 1,1-dioxide has predominantly relied on the alkylation of a pre-existing isothiazolidine 1,1-dioxide ring. Early methodologies centered on the reaction of the acidic N-H bond of the sultam with an appropriate alkylating agent in the presence of a base. The synthesis of the core isothiazolidine 1,1-dioxide ring itself was, and continues to be, a subject of synthetic exploration, often involving multi-step sequences. While a singular, seminal publication detailing the first synthesis of Isothiazolidine, 2-dodecyl-, 1,1-dioxide is not prominently highlighted in the chemical literature, its preparation is understood to follow these well-trodden chemical principles.

Detailed Analysis of Established Synthetic Pathways

The most direct and commonly inferred method for the synthesis of this compound is the N-alkylation of the parent isothiazolidine 1,1-dioxide heterocycle. This approach leverages the nucleophilic character of the sulfonamide nitrogen after deprotonation.

Precursor Identification and Utilization in Synthesis

The synthesis logically proceeds from two key precursors:

Isothiazolidine 1,1-dioxide: This is the foundational cyclic sulfonamide. Its own synthesis can be accomplished through various routes, a common one being the reaction of α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride, which then undergoes intramolecular cyclization.

Dodecylating Agent: A long-chain alkyl group is introduced using a suitable dodecyl-containing electrophile. 1-Bromododecane is a frequently utilized reagent for this purpose due to its commercial availability and appropriate reactivity. nih.gov

The core reaction involves the formation of a new nitrogen-carbon bond between the isothiazolidine 1,1-dioxide and the dodecyl group.

Reaction Conditions and Catalysis Optimization

The N-alkylation reaction is typically performed under basic conditions to enhance the nucleophilicity of the sultam nitrogen. The selection of the base, solvent, and temperature is critical for achieving optimal results.

| Parameter | Common Conditions | Rationale |

| Base | Inorganic bases such as potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH). Organic, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also employed. nih.gov | To deprotonate the sulfonamide nitrogen, forming a more reactive nucleophile. |

| Solvent | Polar aprotic solvents, for instance, dimethylformamide (DMF), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF). | To effectively dissolve the reactants and facilitate the bimolecular nucleophilic substitution (SN2) reaction. |

| Temperature | Can range from ambient temperature to elevated temperatures (e.g., 60 °C). nih.gov | To provide sufficient activation energy for the reaction to proceed at a reasonable rate. |

| Catalysis | The reaction is generally uncatalyzed. However, in heterogeneous reaction mixtures, a phase-transfer catalyst could potentially be used. | To improve the reaction rate by facilitating the transfer of the base or nucleophile between phases. |

The optimization of these parameters aims to maximize the yield of the desired N-dodecylated product while minimizing potential side reactions.

Yield Assessment and Purification Strategies

The yield of this compound via this N-alkylation pathway is expected to be moderate to high, contingent upon the successful optimization of the reaction conditions. Post-reaction, the product must be isolated and purified.

Standard purification protocols include:

Aqueous Work-up: To remove the base and other water-soluble byproducts.

Solvent Extraction: To transfer the desired product into an organic phase.

Chromatography: Most commonly, column chromatography using silica (B1680970) gel as the stationary phase is employed to separate the target compound from any unreacted starting materials or side products. nih.gov

The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Novel Synthetic Approaches and Green Chemistry Principles

Contemporary organic synthesis endeavors to develop more efficient and environmentally benign methods. For the synthesis of sultams, several novel strategies have emerged that could be applied to the preparation of this compound.

Ring-Closing Metathesis (RCM): This powerful reaction, often employing ruthenium catalysts, has been used to synthesize a variety of N-substituted five-membered sultams. organic-chemistry.org This approach would require a suitably designed diene-containing sulfonamide precursor.

Iron-Catalyzed C-H Amidation: Recent advances have demonstrated the use of iron catalysts to effect intramolecular C-H amidation, providing a direct route to sultams from linear sulfonamides. researchgate.net This method is highly atom-economical.

From a green chemistry perspective, the traditional N-alkylation could be improved by using greener solvents, reducing energy consumption, and minimizing waste generation. The development of catalytic, one-pot procedures also aligns with these principles. researchgate.net

Enantioselective Synthesis and Stereochemical Control (if applicable)

The chemical structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, the concepts of enantioselective synthesis and stereochemical control are not relevant to the preparation of this specific compound. However, for derivatives of isothiazolidine 1,1-dioxide that do possess chiral centers, enantioselective synthetic methods are an active area of research. These methods often utilize chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the molecule.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

Following a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental spectroscopic data for the compound "this compound" (CAS No. 73825-53-3) is not available. Information regarding its specific Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectra has not been published in accessible research.

The structural elucidation of a chemical compound relies heavily on empirical data obtained from these spectroscopic techniques. 1D and 2D NMR spectroscopy are essential for determining the precise arrangement of hydrogen and carbon atoms, while IR and Raman spectroscopy provide critical information about the vibrational modes of functional groups within the molecule.

Without access to primary research data from the synthesis and characterization of this compound, a scientifically accurate and detailed analysis as requested for the specified subsections is not possible. The generation of such an article would require speculation and would not meet the standards of factual, data-supported scientific reporting.

Further research and publication by chemists who have synthesized and analyzed this specific compound would be necessary to provide the data required for the requested article.

Spectroscopic and Structural Elucidation of Isothiazolidine, 2 Dodecyl , 1,1 Dioxide

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and can also provide valuable information about its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For "Isothiazolidine, 2-dodecyl-, 1,1-dioxide," the molecular formula is C15H31NO2S. nih.gov The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated mass can then be compared to the experimentally determined mass from HRMS to confirm the elemental formula.

Table 1: Theoretical Isotopic Mass Data for Isothiazolidine (B1259544), 2-dodecyl-, 1,1-dioxide

| Element | Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 15 | 180.000000 |

| Hydrogen | ¹H | 1.007825 | 31 | 31.242575 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Total | 289.207550 |

The experimentally determined monoisotopic mass from HRMS should closely match the theoretical exact mass of 289.207550 Da to confirm the elemental composition of C15H31NO2S. nih.gov

The structure consists of a five-membered isothiazolidine 1,1-dioxide ring and a long dodecyl alkyl chain attached to the nitrogen atom. Common fragmentation pathways for N-alkyl compounds involve cleavage of the C-C bonds within the alkyl chain and cleavage of the bond between the nitrogen and the alkyl chain. The isothiazolidine ring itself can also undergo characteristic ring-opening and fragmentation.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Description | Plausible m/z (Mass-to-Charge Ratio) |

| [M+H]⁺ (Parent Ion) | 290.2154 |

| Cleavage of the dodecyl chain | Various fragments differing by 14 Da (CH₂) |

| Loss of the entire dodecyl chain | 120.0119 |

| Ring opening and fragmentation | Fragments specific to the isothiazolidine ring |

Further detailed analysis using tandem mass spectrometry (MS/MS) would be required to definitively establish the fragmentation pathway. nih.govnih.gov

X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The crystalline nature of a compound allows for the diffraction of an incident X-ray beam into many specific directions, from which a three-dimensional picture of the electron density within the crystal can be generated.

The isothiazolidine ring, being a five-membered ring, is not planar and can adopt various conformations, such as an envelope or a twist conformation. Single-crystal X-ray diffraction would reveal the preferred conformation of the isothiazolidine 1,1-dioxide ring in the crystalline state. mdpi.com Furthermore, the analysis would show the conformation of the long dodecyl chain and how the molecules pack together in the crystal lattice, including any intermolecular interactions.

Chromatographic Techniques for Purity and Quantification

Chromatographic techniques are essential for separating a mixture into its individual components. For "this compound," these methods are vital for assessing its purity and for quantifying its concentration in a sample.

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column, could be developed to separate "this compound" from any impurities. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, as the sulfonyl group may provide some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. nih.gov

Gas chromatography (GC) could also be a viable option if the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used for separation.

The purity of a sample of "this compound" would be determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve would be constructed by analyzing standards of known concentrations.

Gas Chromatography (GC) and GC-MS

No specific GC or GC-MS analytical methods for this compound have been documented in peer-reviewed literature. The analysis of related, but structurally different, isothiazolinone biocides has been reported, often involving solid-phase extraction followed by GC-MS analysis. However, these methods are not directly applicable without experimental validation for the target compound.

For a compound with the molecular weight and structure of this compound, a hypothetical GC-MS analysis would require a high-temperature capillary column with a non-polar or medium-polarity stationary phase. The mass spectrum obtained via electron ionization would be expected to show fragmentation patterns corresponding to the loss of the dodecyl chain and cleavage of the isothiazolidine ring structure. Without experimental data, a data table of conditions and findings cannot be constructed.

High-Performance Liquid Chromatography (HPLC)

Similarly, no validated HPLC methods specifically for the quantification or analysis of this compound are available in the public domain. Due to the compound's long alkyl chain and polar sulfone group, reversed-phase HPLC would be the most probable mode of separation. A C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely be employed. Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS). As no specific research findings are available, a data table of HPLC parameters cannot be provided.

Computational and Theoretical Investigations of Isothiazolidine, 2 Dodecyl , 1,1 Dioxide

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational, static-level understanding of a molecule's properties based on the principles of quantum mechanics. These calculations are instrumental in predicting electronic structure, molecular geometry, and charge distribution, which collectively govern the molecule's stability, reactivity, and intermolecular interactions.

Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The electronic character of Isothiazolidine (B1259544), 2-dodecyl-, 1,1-dioxide is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO indicates the region most susceptible to accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

For the Isothiazolidine, 1,1-dioxide core, the HOMO is typically localized on the electron-rich nitrogen and sulfur atoms of the heterocyclic ring. The LUMO, conversely, is predominantly centered on the electron-withdrawing sulfonyl (SO₂) group. This separation of frontier orbitals suggests that the nitrogen atom acts as a nucleophilic center, while the region around the sulfur and oxygen atoms serves as an electrophilic site. The long, saturated dodecyl chain, being a weakly electron-donating alkyl group, would have a minor effect on the electronic properties of the core ring, slightly raising the energy of the HOMO and LUMO but not fundamentally altering their spatial distribution. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

| Molecular Orbital | Description | Typical Energy Range (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; associated with nucleophilicity. | -8.0 to -7.0 |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. | -1.5 to -0.5 |

| HOMO-LUMO Gap | Energy difference indicating kinetic stability. | 6.0 to 7.0 |

Conformational Analysis and Energy Minima

The three-dimensional structure of Isothiazolidine, 2-dodecyl-, 1,1-dioxide is complex due to the flexibility of both the five-membered ring and the long dodecyl chain. The isothiazolidine ring itself is not planar and typically adopts a puckered conformation, most commonly an "envelope" or "twist" form, to alleviate ring strain. The envelope conformation, where one atom is out of the plane of the other four, is often the most energetically favorable state.

The presence of the N-dodecyl substituent introduces a high degree of conformational freedom. The long alkyl chain can fold and rotate in numerous ways, leading to a vast potential energy surface with many local minima. The global energy minimum, or the most stable conformation of the entire molecule, would be one that minimizes steric hindrance between the bulky dodecyl group and the heterocyclic ring. This often involves an extended, or anti-periplanar, arrangement of the initial carbons of the alkyl chain relative to the ring structure.

| Conformer Type | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Ring (Envelope) | The most stable conformation of the isothiazolidine 1,1-dioxide ring. | 0 (Reference) |

| Ring (Twist) | A slightly higher energy conformation of the heterocyclic ring. | 1.0 - 2.5 |

| Chain (Gauche) | Rotation around C-C bonds in the dodecyl chain leading to less stable conformers. | >0.9 per interaction |

Charge Distribution and Electrostatic Potential Surface Analysis

The distribution of electrons across the this compound molecule is highly non-uniform, creating regions of differing electrostatic potential. An Electrostatic Potential Surface (ESP) map provides a visual representation of this charge landscape. On an ESP map, areas of negative potential (electron-rich) are typically colored red, while areas of positive potential (electron-poor) are colored blue.

For this molecule, the most significant region of negative electrostatic potential is concentrated around the two oxygen atoms of the sulfonyl group, a direct result of oxygen's high electronegativity. This makes the sulfonyl group a primary site for interactions with cations and hydrogen bond donors. In contrast, the hydrogen atoms on the ring and the dodecyl chain constitute regions of positive potential. The long hydrocarbon tail itself represents a large, nonpolar region of near-neutral potential (often colored green), which dictates the molecule's solubility in nonpolar media.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations offer a static picture, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and their interactions, MD can reveal how this compound behaves in a realistic environment, such as in a solvent.

Solvent Effects and Intermolecular Interactions

The interaction of this compound with solvent molecules is a critical determinant of its properties. The molecule possesses a distinct amphiphilic character, with the polar isothiazolidine 1,1-dioxide "head" group and a long, nonpolar "tail."

In a polar solvent such as water, the polar head group would form favorable interactions, specifically hydrogen bonds between the sulfonyl oxygen atoms and water molecules. The hydrophobic dodecyl tail, however, would disrupt the hydrogen-bonding network of water, leading to a thermodynamically unfavorable situation. To minimize this, the tails would tend to aggregate, a phenomenon known as the hydrophobic effect. At sufficient concentrations, this self-aggregation could lead to the formation of organized structures like micelles, where the polar heads face the water and the nonpolar tails are sequestered in the interior.

In a nonpolar solvent, the interactions are dominated by weaker van der Waals forces. The nonpolar dodecyl tail would be well-solvated, while the polar head group would be less favorably accommodated. This could lead to different types of aggregation, such as the formation of reverse micelles, where the polar heads cluster together to minimize contact with the nonpolar solvent.

Despite a comprehensive search for scholarly articles and scientific data, detailed computational and theoretical investigations specifically focused on This compound are not available in the public domain. Research literature concerning Density Functional Theory (DFT) studies, including vibrational frequency calculations, spectral predictions, reaction path analysis, and transition state analysis for this particular compound, could not be located.

Therefore, it is not possible to provide the requested article with scientifically accurate and detailed research findings for the specified sections and subsections. The generation of such an article would require access to proprietary research data or the performance of new computational studies, which is beyond the scope of this service.

For reference, basic computed properties of the compound are available in public databases.

Chemical Reactivity and Reaction Mechanisms of Isothiazolidine, 2 Dodecyl , 1,1 Dioxide

Reactions at the Sulfone Moiety

The sulfone group is the most reactive site within the Isothiazolidine (B1259544), 2-dodecyl-, 1,1-dioxide molecule. The high oxidation state of the sulfur atom (+4) and the presence of two electron-withdrawing oxygen atoms make it highly electrophilic.

The electron-deficient nature of the sulfonyl group facilitates nucleophilic attack at the sulfur atom. This can lead to the formation of sulfonamide or sulfonate derivatives, depending on the nature of the nucleophile and the reaction conditions. The functionalization of the isothiazolidine 1,1-dioxide ring is a key strategy for modulating the physicochemical and pharmacological properties of its derivatives .

Strong nucleophiles, such as organometallic reagents or activated amines, can attack the sulfur atom, potentially leading to ring cleavage or the formation of new sulfur-carbon or sulfur-nitrogen bonds. The specific outcomes of such reactions are highly dependent on the reaction conditions and the steric and electronic properties of the nucleophile.

Table 1: Representative Nucleophilic Substitution Reactions at the Sulfone Moiety This table presents hypothetical reaction outcomes based on the known reactivity of cyclic sulfones, as specific experimental data for Isothiazolidine, 2-dodecyl-, 1,1-dioxide is not readily available.

| Nucleophile | Reagent Example | Potential Product | Conditions |

| Amine | Pyrrolidine | N-(2-(dodecylamino)ethyl)sulfonamide derivative | High temperature, catalyst |

| Organolithium | n-Butyllithium | Ring-opened sulfonamide | Low temperature, inert atmosphere |

| Grignard Reagent | Phenylmagnesium bromide | Ring-opened sulfonamide with phenyl group | Anhydrous ether |

The sulfone group in this compound can be reduced to a lower oxidation state, typically a sulfide. This transformation significantly alters the electronic properties and geometry of the heterocyclic ring. Common reducing agents for sulfones include strong hydride reagents or dissolving metal systems. A variety of sulfones can be rapidly reduced to sulfides in high yields using lithium aluminium hydride–titanium tetrachloride in tetrahydrofuran (B95107).

Reductive desulfonylation, leading to the complete removal of the sulfonyl group, is also a possibility, although it often requires harsh conditions. This process typically involves the formation of a radical intermediate upon single electron transfer to the sulfonyl group, which then fragments into a sulfinate anion and a carbon-centered radical.

Table 2: Potential Reduction Reactions of the Sulfone Moiety This table illustrates potential reduction products based on established methods for sulfone reduction. Specific experimental data for the target compound is not available.

| Reducing Agent | Potential Product | Reaction Type |

| Lithium aluminum hydride (LiAlH4) | 2-dodecylisothiazolidine | Reduction to sulfide |

| Sodium amalgam (Na/Hg) | Dodecylamine and propanethiol derivatives | Reductive cleavage |

| Samarium(II) iodide (SmI2) | Dodecylamine and propene | Reductive elimination |

Reactions Involving the Dodecyl Alkyl Chain

The long alkyl chain can be functionalized using various synthetic methods, which can introduce new properties to the molecule without altering the core isothiazolidine ring. The incorporation of long alkyl chains onto surfaces can create a "brush-like" structure, forming a thin nonpolar layer that can significantly weaken interactions with polar molecules like water mdpi.com.

Strategies for the functionalization of long-chain olefins and fatty acid derivatives often involve boron intermediates, allowing for the introduction of various functional groups at specific positions along the chain.

The dodecyl chain is susceptible to radical reactions, particularly at the methylene (B1212753) groups. Free radical halogenation, for instance, can introduce halogen atoms along the chain, which can then serve as handles for further synthetic transformations. Radical cyclization reactions of cyclic ene sulfonamides can occur with the elimination of sulfonyl radicals to form polycyclic imines nih.gov. The generation of alkyl radicals from long-chain alkyl phosphonium (B103445) iodide salts has been demonstrated for the d-alkylation of N-heterocycles.

Reactivity of the Isothiazolidine Ring System

The five-membered isothiazolidine ring is relatively stable under normal conditions but can undergo ring-opening or ring-expansion reactions under specific chemical or energetic stimuli. The synthesis of alkyl isothiazolidine-1,1-dioxide derivatives can be achieved via intramolecular carbo-Michael reactions researchgate.net.

Under acidic or basic conditions, or through photochemical activation, the C-S or N-S bonds of the ring can be cleaved. For instance, a new two-step, one-pot synthesis of benzo[f] researchgate.netthiazepine 1,1-dioxides has been developed involving a visible-light-mediated reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, followed by a Lewis acid-catalyzed ring-expansion of the resulting azetidine rsc.org. The photochemical mediated ring contraction of 4H-1,2,6-thiadiazines to afford 1,2,5-thiadiazol-3(2H)-one 1-oxides has also been reported nih.gov.

The stability of the ring is also influenced by the nature of the substituents. The bulky dodecyl group on the nitrogen atom may sterically hinder certain reactions at the ring while also influencing the conformational preferences of the five-membered ring.

Derivatives and Analogues of Isothiazolidine, 2 Dodecyl , 1,1 Dioxide

Synthetic Strategies for Analogues with Modified Alkyl Chains

The synthesis of analogues with varied N-alkyl chains is a primary strategy for modulating the physicochemical properties of isothiazolidine (B1259544) 1,1-dioxides. The most direct method for achieving this is the N-alkylation of the isothiazolidine 1,1-dioxide core, where the nitrogen atom of the sulfonamide acts as a nucleophile. This approach allows for the introduction of a wide array of alkyl groups, from simple methyl or ethyl groups to more complex functionalized chains.

A common synthetic protocol involves the deprotonation of the N-H bond of an unsubstituted or readily available isothiazolidine 1,1-dioxide using a suitable base, followed by reaction with an alkyl halide (R-X). The choice of base and solvent is critical for reaction efficiency and selectivity. For instance, methods analogous to those used for other heterocyclic systems, such as thiazolidine-2,4-diones, can be employed. These include using potassium carbonate (K₂CO₃) in a polar aprotic solvent or a milder base like triethylamine (B128534) (TEA) at room temperature.

The versatility of this method allows for the synthesis of a homologous series of N-alkylated isothiazolidine 1,1-dioxides, which is invaluable for studying the effect of chain length and branching on the molecule's properties.

Table 1: General Conditions for N-Alkylation of Isothiazolidine 1,1-Dioxide

| Reagent/Condition | Role | Common Examples |

| Starting Material | Sultam Core | Isothiazolidine 1,1-dioxide |

| Alkylating Agent | Introduces Alkyl Chain | Alkyl bromides (e.g., 1-bromobutane), Alkyl iodides, Alkyl tosylates |

| Base | Deprotonates Nitrogen | Triethylamine (TEA), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

| Solvent | Reaction Medium | Dimethylformamide (DMF), Acetonitrile (B52724) (ACN), Tetrahydrofuran (B95107) (THF) |

| Temperature | Reaction Condition | Room Temperature to Reflux |

More advanced strategies involve the use of functionalized alkylating agents to introduce moieties such as esters, ethers, or other heterocyclic rings onto the nitrogen atom. nih.gov These modifications can significantly alter the polarity, solubility, and potential biological interactions of the resulting analogues.

Synthesis of Ring-Substituted Isothiazolidine 1,1-Dioxides

Functionalization of the carbon backbone of the isothiazolidine ring provides another powerful avenue for creating structural diversity. These strategies typically involve constructing the ring from functionalized precursors.

One notable method is the intramolecular carbo-Michael reaction. researchgate.net This approach has been successfully used to synthesize alkyl isothiazolidine-1,1-dioxide-3-carboxylates. The synthesis begins with commercially available α-amino acid ester hydrochlorides, which are sulfonylated with (2-chloroethyl)sulfonyl chloride to form alkyl 2-((vinylsulfonyl)amino)carboxylates. researchgate.net Subsequent intramolecular cyclization, mediated by a base such as sodium hydride (NaH), affords the desired 3-carboxy-substituted isothiazolidine 1,1-dioxides. researchgate.net This method is significant as it introduces a functional handle (the carboxylate group) directly onto the ring, which can be used for further derivatization.

Another sophisticated approach involves the use of multicomponent reactions to build complex, substituted systems. For example, libraries of triazole-containing isothiazolidine 1,1-dioxides have been generated using a one-pot click/aza-Michael protocol. nih.gov This strategy starts with a dihydroisothiazole (B14293150) 1,1-dioxide core, which contains an α,β-unsaturated system ripe for diversification. nih.gov The aza-Michael addition of various amines to this core, combined with a copper-catalyzed azide-alkyne cycloaddition (click reaction), allows for the rapid generation of a large library of derivatives with substitutions appended to the ring via a triazole linker. nih.gov

Table 2: Key Strategies for Ring-Substitution

| Synthetic Strategy | Key Reaction | Type of Substituent Introduced | Starting Materials |

| Intramolecular Carbo-Michael Reaction | Michael Addition | Carboxylate at C-3 | α-Amino acid esters |

| Aza-Michael Addition | Conjugate Addition | Amino groups/functionalized side chains | Dihydroisothiazole 1,1-dioxide |

| Double Alkylation | Sequential Alkylation | Spirocyclic fragments | Alkanesulfonamides |

| Oxidation of Thiazolidine (B150603) Precursors | Oxidation (e.g., with mCPBA) | Varies based on precursor | Substituted Thiazolidines |

These methods highlight the chemical tractability of the isothiazolidine 1,1-dioxide scaffold, enabling the synthesis of analogues with precise control over the position and nature of ring substituents.

Comparative Analysis of Chemical Reactivity in Derivatives

The introduction of different substituents, either on the nitrogen atom or the heterocyclic ring, significantly influences the chemical reactivity of isothiazolidine 1,1-dioxide derivatives. The core γ-sultam structure possesses unique stereoelectronic properties, including low basicity of the nitrogen atom due to the strong electron-withdrawing effect of the adjacent sulfonyl group. nih.gov

The reactivity of atoms adjacent to the core ring is particularly sensitive to substitution. Studies on related bicyclic β-keto-γ-sultam systems have demonstrated that the presence of substituents can have a profound impact on the reactivity of neighboring functional groups. For instance, the reactivity of an activated methylene (B1212753) group and a carbonyl moiety within the heterocyclic system can be either enhanced or suppressed depending on the steric and electronic nature of nearby substituents. researchgate.net A methyl group at a bridgehead position (the 3a-position) in a tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide was found to alter the course of a Wittig reaction, leading to an unusual phosphonium (B103445) betaine (B1666868) product not observed with the unsubstituted analogue. researchgate.net This illustrates that even a small alkyl substituent can create sufficient steric hindrance or electronic perturbation to favor alternative reaction pathways.

Similarly, the nature of the N-substituent in the broader family of cyclic sulfonamides can dictate the outcome of reactions. In studies of related 1,2,3-benzothiadiazine 1,1-dioxides, the choice of base and solvent was shown to control the site of alkylation, leading to either N(2) or N(3) substituted products, each with distinct chemical properties. mdpi.com This suggests that the N-dodecyl group in the parent compound likely imparts specific steric and electronic effects that would differ from analogues bearing smaller or more functionalized N-alkyl chains, potentially influencing reaction rates and regioselectivity in further chemical transformations.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the specific structural features of a molecule with its chemical reactivity. While specific, comprehensive SRR studies on Isothiazolidine, 2-dodecyl-, 1,1-dioxide are not widely published, the principles can be understood from related systems and structure-property relationship (SPR) analyses of similar functional groups. cardiff.ac.uknih.gov

An SRR study on isothiazolidine 1,1-dioxide derivatives would systematically investigate how variations in the N-alkyl chain and ring substituents affect key chemical properties such as the acidity of C-H bonds adjacent to the sulfonyl group, susceptibility to nucleophilic attack, or stability towards ring-opening reactions.

Key structural modifications and their predicted impact on reactivity include:

N-Alkyl Chain Length/Branching: Increasing the steric bulk of the N-alkyl group (e.g., replacing dodecyl with a tert-butyl group) would likely hinder intermolecular reactions at the sultam ring. Shorter, less bulky chains might allow for faster reaction rates.

Electron-Withdrawing/Donating Ring Substituents: The introduction of an electron-withdrawing group (EWG) on the ring, such as the 3-carboxylate group, would increase the acidity of adjacent C-H protons, making them more susceptible to deprotonation and subsequent reaction with electrophiles. researchgate.net Conversely, electron-donating groups would decrease the acidity of these protons.

Fused Ring Systems: Annelating the isothiazolidine ring to another carbocyclic or heterocyclic system introduces conformational rigidity. researchgate.net This rigidity can pre-organize the molecule into a specific conformation, which may either accelerate or decelerate intramolecular reactions by affecting the proximity of reacting centers. The strain in such fused systems can also provide a driving force for specific reaction pathways. researchgate.net

The previously mentioned observation that a methyl substituent alters the outcome of a Wittig reaction in a related sultam is a direct example of a structure-reactivity relationship, where a minor structural change leads to a major difference in chemical behavior. researchgate.net

Exploration of Isosteric Replacements

Isosteric replacement, the substitution of an atom or group with another that has similar size, shape, and electronic properties, is a fundamental strategy in medicinal chemistry and materials science. cambridgemedchemconsulting.comscripps.edu The γ-sultam core of isothiazolidine 1,1-dioxide is itself considered a key bioisostere.

The cyclic sulfonamide (sultam) motif is often used as a bioisostere for lactams (cyclic amides) or lactones (cyclic esters). researchgate.net The key difference lies in the geometry and electronic nature of the central atom—the tetrahedral, electron-rich sulfonyl group in the sultam versus the planar, trigonal carbonyl group in the lactam/lactone. This substitution imparts conformational rigidity and alters hydrogen bonding capacity, which can lead to improved metabolic stability or modified biological activity. For example, isothiazolidine-1,1-dioxide-3-carboxylic acid derivatives have been designed as sulfonamide-containing bioisosteres of the pharmacologically important template, pyroglutamic acid (a lactam). researchgate.net

Beyond replacing the entire core, isosteric replacements can be applied to the substituents:

N-Alkyl Chain Analogues: The methylene units (-CH₂-) of the dodecyl chain could be replaced with isosteres like an oxygen atom (ether linkage) or an NH group (amino linkage) to modulate polarity and hydrogen bonding potential.

Ring Atom Replacements: While synthetically challenging, replacing a carbon atom in the ring with a heteroatom (e.g., oxygen to form an oxathiazolidine derivative) would fundamentally alter the ring's properties.

Classical Isosteres: Simple replacements on substituents, such as replacing a hydrogen atom with fluorine, are common. Fluorine is of a similar size to hydrogen but has vastly different electronic properties, which can be used to block metabolic oxidation or alter local acidity. scripps.edu

The exploration of isosteres, particularly N-acylsulfonamide surrogates like isoxazoles or triazoles, provides a rational approach to fine-tune properties such as acidity, lipophilicity, and solubility, which is crucial for optimizing the performance of these molecules in various applications. cardiff.ac.uk

Biological Activities and Mechanistic Studies of Isothiazolidine, 2 Dodecyl , 1,1 Dioxide

Antimicrobial Activity Investigations

Information regarding the specific antimicrobial activity of Isothiazolidine (B1259544), 2-dodecyl-, 1,1-dioxide is not extensively detailed in peer-reviewed scientific journals.

Mechanism of Action against Bacterial Systems at the Molecular Level

There is currently a lack of specific studies detailing the molecular mechanism of action of Isothiazolidine, 2-dodecyl-, 1,1-dioxide against bacterial systems.

Mechanism of Action against Fungal Systems at the Molecular Level

Specific investigations into the molecular-level mechanism of action of this compound against fungal systems have not been identified in the available scientific literature.

Enzymatic Inhibition Studies

Identification of Target Enzymes

Specific enzymatic targets of this compound have not been elucidated in published research.

Kinetic and Binding Mechanism Analysis

Without the identification of target enzymes, no kinetic or binding mechanism analyses for this compound are available.

Cellular Interaction and Uptake Studies (In Vitro)

There is a lack of available in vitro studies investigating the cellular interaction and uptake of this compound.

Interaction with Biological Macromolecules (e.g., proteins, lipids)

There is currently no available research data on the specific interactions between this compound and biological macromolecules. Studies that would typically characterize such interactions, for instance, through methods like X-ray crystallography, NMR spectroscopy, or various binding assays to identify protein targets or lipid membrane interactions, have not been reported for this compound.

Cellular Pathway Modulation Studies

In the absence of studies on macromolecular interactions, there is consequently no information regarding the modulation of cellular pathways by this compound. Research that would elucidate its effects on signaling cascades, metabolic pathways, or gene expression is not present in the current body of scientific literature.

Exploration of Other Bioactive Properties (e.g., anti-inflammatory, antiproliferative)

While related compounds within the broader thiazolidine (B150603) and isothiazolidine families have demonstrated a range of biological activities, including anti-inflammatory and antiproliferative effects, these findings cannot be extrapolated to this compound without direct experimental evidence.

Potential Applications of Isothiazolidine, 2 Dodecyl , 1,1 Dioxide

Applications in Materials Science

The bifunctional nature of Isothiazolidine (B1259544), 2-dodecyl-, 1,1-dioxide, with its polar head and long nonpolar tail, suggests its utility in materials science, particularly in the modification of polymers and as a surface-active agent.

The incorporation of specific chemical functionalities into polymers is a common strategy to enhance their physical and chemical properties. The long C12 alkyl chain in Isothiazolidine, 2-dodecyl-, 1,1-dioxide is a feature known to impart flexibility and hydrophobicity to polymer matrices. For instance, dodecyl acrylate (B77674) is a monomer used to create polymers with a low glass transition temperature, a direct result of the flexibility of the dodecyl side chains. This suggests that this compound could serve as a plasticizer or a modifier to improve the flexibility and processability of rigid polymers.

Furthermore, additives can influence the interaction of polymers with other substances. The properties of plastics that affect sorption include surface charge and the presence of functional groups. d-nb.info The polar sultam ring in this compound could potentially alter the surface properties of a polymer, affecting its interaction with dyes, coatings, or other additives. The presence of both hydrophobic and polar regions could also be beneficial in creating compatibilizers for polymer blends.

Surfactants are amphiphilic molecules that can reduce surface tension and are essential in a wide range of applications, including detergents, coatings, and emulsion polymerization. researchgate.netnih.gov The molecular structure of this compound, with its hydrophilic sultam headgroup and a long hydrophobic dodecyl tail, is characteristic of a surfactant.

Long-chain alkylamines are known to be effective surfactants and are used in the synthesis of various types of amphiphilic molecules. researchgate.netnih.gov The dodecyl group, in particular, is a common hydrophobic component in many commercially important surfactants, such as sodium dodecyl sulfate (B86663) (SDS). nih.govnih.gov The presence of this long alkyl chain in this compound strongly suggests its potential to exhibit surface-active properties, enabling it to form micelles and stabilize emulsions. The table below outlines key surfactant properties and how they might relate to this compound.

| Property | Description | Relevance to this compound |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in a solution. | The long dodecyl chain would likely result in a low CMC, indicating efficient surfactant behavior. |

| Surface Tension Reduction | The ability of a surfactant to lower the surface tension of a liquid. | The amphiphilic nature of the molecule suggests it would be effective at reducing the surface tension of water. |

| Emulsification | The process of stabilizing a mixture of two immiscible liquids, such as oil and water. | The molecule's structure is well-suited for stabilizing oil-in-water or water-in-oil emulsions. |

| Wetting | The ability of a liquid to spread over a solid surface. | As a surfactant, it would be expected to improve the wetting properties of aqueous solutions. |

Role as a Specialty Chemical Intermediate in Organic Synthesis

Cyclic sulfonamides, or sultams, are recognized as important scaffolds in medicinal chemistry and organic synthesis. acs.orgnih.govrsc.org They serve as versatile intermediates for the synthesis of more complex molecules due to the reactivity of the sultam ring and the ability to functionalize the nitrogen atom.

The isothiazolidine 1,1-dioxide core of the target molecule is a γ-sultam. Such structures are valuable in the synthesis of a variety of nitrogen-containing compounds. researchgate.net The dodecyl group attached to the nitrogen atom could be retained in the final product to impart lipophilicity, or it could potentially be cleaved and replaced with other functional groups. The development of synthetic methods to create diverse libraries of cyclic sulfonamides highlights their importance as building blocks in drug discovery and materials science. nih.gov

Agrochemical Applications (e.g., as a component in fungicides, herbicides)

The sulfonamide functional group is a key component in a number of commercially successful agrochemicals. stanford.edugoogle.com Specifically, certain sultam derivatives have been investigated for their herbicidal and fungicidal properties. The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes in target organisms.

The synthesis of various heterocyclic sulfonamides has been a focus of agrochemical research, with the aim of discovering new and effective active ingredients. stanford.edustanford.edu While there is no specific data on the agrochemical properties of this compound, its structural similarity to known bioactive sultams suggests that it could be a candidate for screening in agrochemical discovery programs. The long dodecyl chain might also influence its uptake and transport in plants, potentially enhancing its efficacy.

Electrochemical Applications (e.g., as an electrolyte component)

There is a growing interest in the development of new electrolyte materials for advanced battery technologies, such as lithium-ion batteries. nih.gov Sulfonamide-based electrolytes have emerged as promising candidates due to their high electrochemical stability. nih.govrsc.org The stability of the sulfonamide group against oxidation is a key attribute for electrolytes that need to operate at high voltages. nih.gov

Future Research Directions and Challenges for Isothiazolidine, 2 Dodecyl , 1,1 Dioxide

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of research into Isothiazolidine (B1259544), 2-dodecyl-, 1,1-dioxide hinges on the availability of efficient and environmentally responsible synthetic routes. Current methodologies for creating similar cyclic sulfonamides and N-alkylated sulfonamides often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should focus on overcoming these limitations.

Key research objectives include:

One-Pot Syntheses: Developing one-pot or multi-component reactions can significantly improve efficiency by reducing the number of intermediate isolation and purification steps. nih.gov Strategies such as aza-Michael additions combined with other reactions could be explored to construct the functionalized isothiazolidine ring system in a single, streamlined process. nih.gov

Green Chemistry Approaches: A shift towards more sustainable practices is essential. This includes the use of greener solvents, such as lower alcohols or even aqueous media, to replace traditional solvents like DMF or DMSO. koreascience.krresearchgate.net Furthermore, employing catalyst-free and solvent-free conditions, potentially activated by ultrasound irradiation, could offer a rapid and environmentally friendly alternative for N-alkylation steps. researchgate.netmdpi.com

Catalytic N-Alkylation: Exploring novel catalytic systems, such as those based on manganese, for the N-alkylation of the isothiazolidine-1,1-dioxide precursor with dodecyl alcohol could provide a more efficient and atom-economical approach compared to traditional methods using alkyl halides. acs.org

Novel Cyclization Strategies: Investigating alternative cyclization methods, such as intramolecular carbo-Michael reactions from suitable vinyl sulfonamide precursors, could provide a cost-effective and direct route to the core isothiazolidine structure. researchgate.net

| Methodological Focus | Traditional Approach | Proposed Future Direction | Potential Advantages |

| Reaction Steps | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions | Reduced reaction time, lower solvent usage, higher overall yield |

| Solvents/Reagents | Use of DMF, DMSO, harsh bases | Lower alcohols, ionic liquids, water; ultrasound irradiation | Lower cost, easier recovery, improved safety, environmentally benign koreascience.krresearchgate.net |

| Alkylation | Stoichiometric use of alkyl halides | Catalytic N-alkylation using dodecyl alcohol | Higher atom economy, use of less hazardous reagents acs.org |

| Cyclization | Condensation reactions | Intramolecular carbo-Michael reaction | Cost-effective, potentially higher yields researchgate.net |

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

While standard spectroscopic techniques such as NMR, FTIR, and Mass Spectrometry are crucial for the structural confirmation of the final compound, future research demands more dynamic analytical methods. nih.gov The ability to monitor the synthesis and behavior of Isothiazolidine, 2-dodecyl-, 1,1-dioxide in real-time would provide invaluable mechanistic insights and accelerate optimization.

Future directions in this area include:

In Situ Reaction Monitoring: The implementation of process analytical technology (PAT), such as in situ IR or Raman spectroscopy, could allow for real-time tracking of reaction kinetics and the formation of intermediates during synthesis. This would enable precise control over reaction conditions and facilitate rapid optimization.

Advanced Fluorescence and Luminescence Probes: Research could focus on developing derivatives of this compound that possess fluorescent or luminescent properties. This would enable their use as probes to study molecular interactions or localize the compound within complex systems. The inherent properties of heterocyclic structures can be tuned for specific optical applications. researchgate.net

Real-Time In Vivo Imaging: For potential biological applications, developing methods for real-time imaging within living systems is a significant challenge. This could involve tagging the molecule with imaging agents or developing nanosensors capable of detecting the compound or its metabolic products. nih.gov Such techniques could provide direct evidence of the compound's behavior and distribution in a biological environment. nih.gov

In-depth Elucidation of Structure-Function Relationships

A fundamental challenge is to understand how the specific structural features of this compound—namely the polar γ-sultam head and the long, nonpolar N-dodecyl tail—dictate its physicochemical properties and potential functions.

Future research should systematically investigate:

Impact of the N-Alkyl Chain: A key area of study is the role of the dodecyl group. Research should involve the synthesis of a series of analogues with varying alkyl chain lengths (e.g., C4, C8, C12, C16, C18) to systematically evaluate the effect of chain length on properties such as solubility, surface activity, and interactions with lipid membranes.

Role of the γ-Sultam Core: The isothiazolidine-1,1-dioxide ring provides a rigid, polar core. As a cyclic sulfonamide, it is considered a bioisostere of lactams, which are common in biologically active molecules. acs.org Research should aim to understand how this specific sultam structure influences molecular conformation, hydrogen bonding capacity, and metabolic stability compared to acyclic or other heterocyclic analogues. nih.gov

Synergistic Effects: Investigating the interplay between the hydrophilic sultam head and the hydrophobic dodecyl tail is crucial. This amphiphilic character suggests potential surfactant-like properties or an ability to self-assemble in solution. Studies using techniques like critical micelle concentration (CMC) determination and dynamic light scattering would be valuable.

Computational Design and Prediction of Novel Analogues

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery of novel analogues with tailored properties, reducing the reliance on time-consuming and expensive trial-and-error synthesis.

Key challenges and research directions are:

Development of Accurate Predictive Models: A primary challenge is the development and validation of computational models that can accurately predict the properties of this compound and its derivatives. This includes predicting physicochemical properties (solubility, logP), as well as potential biological activities through molecular docking simulations with relevant protein targets. nih.gov

Virtual Screening of Analogue Libraries: Once reliable models are established, large virtual libraries of analogues can be created in silico. These libraries could include variations in the N-alkyl chain (length, branching, unsaturation) and substitutions on the isothiazolidine ring. High-throughput virtual screening could then identify promising candidates for synthesis and experimental evaluation.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a synthesized set of analogues to build mathematical models that correlate structural features with observed activity or properties. This would provide deeper insight into the key molecular descriptors driving function and guide the design of next-generation compounds.

Exploration of Novel and Emerging Applications

The unique amphiphilic structure of this compound suggests a range of potential applications beyond those of typical sultams, which are often explored for their biological activity. nih.govacs.org Future research should broaden the scope of investigation into new and emerging fields.

Potential application areas to explore include:

Materials Science: The compound's structure is reminiscent of a surfactant or a phase-transfer catalyst. Research could investigate its potential use in formulations, as a stabilizer for emulsions or suspensions, or in the synthesis of polymers and nanoparticles.

Membrane-Interacting Agents: The dodecyl chain could facilitate the molecule's insertion into lipid bilayers. This suggests potential applications as membrane probes, modulators of membrane protein function, or as agents that alter membrane permeability.

Specialty Agrochemicals: Many commercial agrochemicals possess N-alkyl chains to enhance penetration through waxy plant cuticles. The potential for this compound or its derivatives in this area could be explored.

Privileged Scaffolds in Drug Discovery: Continuing the exploration of the γ-sultam core as a privileged scaffold, the N-dodecyl group could serve as an anchor to target proteins with deep hydrophobic binding pockets or to enhance cell membrane permeability. nih.govgoogle.com

Environmental Fate and Degradation Studies

Understanding the environmental impact of any novel chemical is paramount. For this compound, there is a lack of specific data on its persistence, degradation, and potential for bioaccumulation. Research on related isothiazolone (B3347624) biocides indicates that they can be degraded through biotic and abiotic pathways, but these compounds are structurally distinct. researchgate.netresearchgate.netnih.gov

Crucial areas for future environmental research include:

Biodegradation Pathways: Studies using activated sludge or specific microbial cultures are needed to determine if and how this compound is biodegraded. tappi.org A key question is whether microorganisms can cleave the isothiazolidine ring or metabolize the dodecyl chain. osti.gov The degradation of the dodecyl chain is expected, but the fate of the heterocyclic core is a significant unknown.

Abiotic Degradation: The hydrolytic and photolytic stability of the compound must be assessed. Studies should determine its half-life in aqueous solutions at various pH levels and temperatures and upon exposure to simulated sunlight. nih.gov While the isothiazolidine-1,1-dioxide ring is generally stable, degradation could be initiated by nucleophilic attack or photochemical processes. researchgate.netosti.gov

Identification of Degradation Products: A significant challenge is the identification of the metabolites and degradation products. Techniques like liquid chromatography-mass spectrometry (LC-MS) will be essential to elucidate the degradation pathways and to assess whether any resulting products are more persistent or harmful than the parent compound. Studies on related compounds show that degradation can lead to ring-opened metabolites of significantly lower toxicity. researchgate.nettappi.org

| Degradation Pathway | Influencing Factors | Expected Half-Life of Related Compounds | Research Needed for this compound |

| Biodegradation | Microbial activity, oxygen levels | < 10 days (in soil for some isothiazolinones) nih.gov | Specific microbial degradation studies; fate of the sultam ring and dodecyl chain |

| Hydrolysis | pH, temperature | Highly variable; increases with pH and temperature researchgate.netnih.gov | Determination of hydrolysis rate constants (k) at different pH/temp conditions |

| Photolysis | Wavelength and intensity of light | 6.8 days (DCOIT in sunlight) nih.gov | Photodegradation quantum yield and identification of photoproducts |

Q & A

Basic: What synthetic strategies are commonly employed to access isothiazolidine-1,1-dioxide derivatives?

Methodological Answer:

Two primary synthetic routes are widely utilized:

- Radical-initiated cyclization : Reacting chlorosulfonyl isocyanate with olefins in the presence of radical initiators (e.g., AIBN) to form the isothiazolidine core .

- Tandem SN/Michael addition : Starting from methanesulfonanilides and allyl bromides with electron-withdrawing groups (EWGs), enabling stepwise ring closure .

For purification, column chromatography (200–250 mesh silica gel) and recrystallization are standard, with reaction progress monitored via TLC (e.g., ethyl acetate/hexane solvent systems) .

Advanced: How can computational methods optimize the synthesis of isothiazolidine derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are integrated with experimental data to predict feasible routes. For example:

- ICReDD’s workflow : Combines computational reaction path prediction with high-throughput experimentation to narrow optimal conditions (e.g., solvent, temperature) .

- Click chemistry optimization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) parameters (e.g., catalyst loading, solvent polarity) are modeled to enhance triazole-containing derivative yields .

Basic: What spectroscopic techniques validate the structural integrity of synthesized derivatives?

Methodological Answer:

- NMR spectroscopy : H and C NMR are critical for confirming regiochemistry. For instance, coupling constants (e.g., for vicinal protons) and sulfur-induced deshielding effects resolve substitution patterns .

- Elemental analysis : Theoretical vs. experimental C, H, N, and S content comparisons (e.g., ±0.3% deviation) confirm purity .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., CHNOS, MW 163.24) .

Advanced: What challenges arise in achieving regio- and stereoselectivity during synthesis?

Methodological Answer:

- Steric and electronic effects : Bulky substituents (e.g., 2-dodecyl groups) hinder nucleophilic attack at specific positions, requiring tailored catalysts (e.g., chiral Lewis acids) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while non-polar solvents promote radical intermediates, impacting regioselectivity .

- Temperature control : Low temperatures (−78°C) stabilize transition states in stereoselective cyclizations .

Basic: How should researchers address discrepancies in elemental composition data?

Methodological Answer:

Systematic error analysis is critical. For example:

| Element | Theoretical (%) | Experimental (%) | Deviation | Likely Source |

|---|---|---|---|---|

| C | 54.21 | 53.89 | −0.32 | Incomplete combustion |

| N | 8.58 | 8.23 | −0.35 | Moisture absorption |

| Remediation includes: |

- Recrystallization : Remove hygroscopic impurities .

- Microanalysis calibration : Use certified standards (e.g., acetanilide) to validate instrumentation .

Advanced: How can factorial design improve reaction condition optimization?

Methodological Answer:

A 2 factorial design evaluates three factors (e.g., temperature, catalyst concentration, solvent ratio) across two levels:

Data Analysis: What statistical approaches are recommended for validating experimental results?

Methodological Answer:

- t-Tests : Compare means of replicate experiments (e.g., ) to assess significance () .

- ANOVA : Evaluate variance across reaction conditions (e.g., solvent systems) .

- Error bars : Use ±2σ confidence intervals in graphical data to communicate uncertainty .

Basic: How to ensure reproducibility in synthetic protocols?

Methodological Answer:

- Detailed documentation : Specify reaction parameters (e.g., "stirred for 24 h at 25°C under N") .

- Batch consistency : Use reagents from the same supplier (e.g., Merck silica gel for TLC) .

- Control experiments : Include blank runs to identify contamination sources .

Advanced: What strategies mitigate side reactions in multi-step syntheses?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during sulfonation .

- Sequential quenching : Halt intermediate reactions (e.g., using NHCl to quench Grignard reagents) before subsequent steps .

- In-line monitoring : Real-time FTIR tracks intermediate formation, enabling rapid adjustment .

Data Presentation: How to structure a research manuscript for high-impact journals?

Methodological Answer:

- ICMJE standards : Detail chemical sources (e.g., Sigma-Aldrich, ≥99% purity), instrumentation (e.g., Bruker 400 MHz NMR), and statistical software (e.g., GraphPad Prism) .

- Supplementary data : Include raw NMR spectra, chromatograms, and computational input files (e.g., Gaussian .gjf) .

- Ethical reporting : Disclose conflicts of interest and data availability statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.